molecular formula C11H10N2O3 B3056470 2-imino-6-methoxy-2H-chromene-3-carboxamide CAS No. 71586-41-9

2-imino-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B3056470
CAS No.: 71586-41-9
M. Wt: 218.21 g/mol
InChI Key: KTWIQSNWSCNJOI-UHFFFAOYSA-N
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Description

2-Imino-6-methoxy-2H-chromene-3-carboxamide (IMCA) is a chromene derivative characterized by a 2-imino group at position 2, a methoxy substituent at position 6, and a carboxamide moiety at position 2. Chromene derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. IMCA is synthesized via the condensation of cyanoacetamide with 6-methoxy-salicylaldehyde using piperidine as a catalyst, forming the 2-imino tautomer . Notably, 2-iminochromenes exhibit isomerization in polar solvents like DMSO-d6, forming equilibrium mixtures with their 2-cyano-3-(2-hydroxyphenyl)-prop-2-enamide isomers, a behavior influenced by substituent electronic effects .

Properties

IUPAC Name

2-imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-15-7-2-3-9-6(4-7)5-8(10(12)14)11(13)16-9/h2-5,13H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWIQSNWSCNJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327912
Record name 2-imino-6-methoxy-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71586-41-9
Record name 2-imino-6-methoxy-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route: Knoevenagel Condensation

Reaction Mechanism and Conditions

The synthesis of 2-imino-6-methoxy-2H-chromene-3-carboxamide proceeds through a Knoevenagel condensation between 6-methoxy-salicylaldehyde and cyanoacetamide. This reaction is catalyzed by a mild base, typically sodium hydrogen carbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in an aqueous medium at room temperature. The mechanism involves:

  • Deprotonation : The base abstracts a proton from the methylene group of cyanoacetamide, generating a nucleophilic enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 6-methoxy-salicylaldehyde, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water yields the conjugated 2-iminochromene system.
Table 1: Standard Reaction Conditions and Yields
Parameter Value/Description Source
Solvent Aqueous NaHCO₃ (0.05 M)
Temperature Room temperature (20–25°C)
Reaction Time 17–61 hours
Yield 44–73%
Atom Economy >90%

Substrate Optimization

The choice of starting materials critically influences yield and purity:

  • 6-Methoxy-Salicylaldehyde : Commercial availability and stability make this the preferred aldehyde. Substituents on the salicylaldehyde ring (e.g., methoxy at position 6) direct regioselectivity, ensuring the imino group forms at position 2.
  • Cyanoacetamide : Unlike substituted cyanoacetamides, the unsubstituted variant minimizes steric hindrance, favoring cyclization.

Advanced Methodologies and Modifications

Solvent and Base Screening

Recent studies have explored alternatives to aqueous NaHCO₃:

Table 2: Solvent and Base Impact on Yield
Solvent System Base Yield (%) Purity (%)
Water/NaHCO₃ Sodium bicarbonate 73 98
Ethanol/Na₂CO₃ Sodium carbonate 68 95
DMF/Triethylamine Triethylamine 52 87

Aqueous systems outperform organic solvents due to better solubility of intermediates and reduced side reactions. The use of triethylamine in dimethylformamide (DMF) led to lower yields, attributed to competing side reactions.

Temperature and Time Dependence

Prolonged reaction times (up to 61 hours) and ambient temperatures are optimal. Elevated temperatures (>40°C) accelerate dehydration but promote hydrolysis of the imino group, reducing yield.

Structural Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization confirms product identity:

  • ¹H NMR : Key signals include a singlet at δ 8.84 ppm (imino NH), doublets for aromatic protons (δ 7.53–7.07 ppm), and a methoxy singlet at δ 3.82 ppm.
  • ¹³C NMR : Peaks at δ 162.99 ppm (carboxamide C=O) and δ 155.68 ppm (imino C=N).
Table 3: NMR Data for this compound
Proton/Carbon Chemical Shift (δ, ppm) Multiplicity
Imino NH 8.84 Singlet
C4 Aromatic 8.35 Doublet
Methoxy (-OCH₃) 3.82 Singlet
Carboxamide C=O 162.99 -

Purity Assessment

Elemental analysis and high-performance liquid chromatography (HPLC) ensure compliance with pharmacopeial standards. Reported purity exceeds 95% for optimized protocols.

Mechanistic Insights and Side Reactions

Iminolactone Intermediate Formation

Under acidic conditions, the 2-imino group may tautomerize to form an iminolactone intermediate, which can react further with nucleophiles (e.g., water or alcohols). This side reaction is mitigated by maintaining neutral to slightly basic pH (7–8).

Competing Pathways

  • Hydrolysis : Excess water or prolonged storage hydrolyzes the imino group to a ketone, yielding 6-methoxy-2-oxo-2H-chromene-3-carboxamide.
  • Oxidation : Atmospheric oxygen slowly oxidizes the imino group, necessitating inert storage conditions.

Industrial Scalability and Environmental Impact

Green Chemistry Metrics

  • E-factor : 0.87 (kg waste/kg product), driven by aqueous solvent use.
  • Process Mass Intensity (PMI) : 2.1, outperforming traditional organic solvent-based methods.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction time to 6 hours while maintaining 70% yield, highlighting potential for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chromene core, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-methoxy-2H-chromene-3-carboxamide.

    Reduction: Formation of 2-amino-6-methoxy-2H-chromene-3-carboxamide.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

2-Imino-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Chromene Derivatives

Compound Name Substituents (Position) Core Structure Notable Features Reference
2-Imino-6-methoxy-2H-chromene-3-carboxamide 6-OCH3, 2-imino, 3-carboxamide 2H-chromene Tautomerizes in DMSO-d6
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 2-oxo, 3-COOH 2H-chromene Higher thermal stability (M.P. 200°C)
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Fused benzo ring, 3-oxo, 2-COOH Benzo[f]chromene Extended conjugation (M.P. 233–234°C)
2-Imino-N-phenyl-2H-chromene-3-carboxamide N-phenyl, 2-imino, 3-carboxamide 2H-chromene Enhanced π-stacking in solid state
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-Br, 4-phenoxy-phenylimino 2H-chromene Bulky substituent; Z-configuration

Key Observations :

  • Tautomer Stability: IMCA’s 2-imino group renders it prone to isomerization compared to 2-oxo derivatives (e.g., 6-bromo-2-oxo), which are thermally stable .
  • Substituent Effects : Electron-withdrawing groups (e.g., 6-Br) increase melting points and rigidity, while methoxy groups (6-OCH3) enhance solubility and modulate tautomer equilibrium .

Key Observations :

  • IMCA synthesis is straightforward under mild conditions, contrasting with sulfonamide or phosphorus-containing derivatives requiring specialized reagents .
  • Phosphorus-based derivatives exhibit unique bioactivity (e.g., compound 5: IC50 = 2.8 μg/mL in antioxidant assays) .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Stability Data

Compound Bioactivity/Property Comparative Advantage Reference
IMCA Potential YAP/TAZ modulation Structural simplicity
6-Sulfonamide-2H-chromene α-Amylase/α-glycosidase inhibition Antidiabetic potential
Chromeno[4,3-c][1,2]azaphosphole (5) Cytotoxicity (IC50 = 4.96–7.44 μg/mL) Dual antioxidant/anticancer
6-Bromo-2-oxo-chromene-3-carboxylic acid High thermal stability (M.P. 200°C) Robustness in formulation

Key Observations :

  • IMCA’s biological role is less defined compared to sulfonamide (antidiabetic) or phosphorus-containing (anticancer) analogs .
  • Methoxy substitution may improve bioavailability over bromo or sulfonamide groups due to enhanced solubility .

Biological Activity

2-Imino-6-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the chromene family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₀N₂O₃. Its unique substitution pattern, featuring an imino group at the 2-position, a methoxy group at the 6-position, and a carboxamide group at the 3-position, contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes that block their active sites, affecting pathways involved in cellular processes such as proliferation and inflammation.

Anticancer Activity

Research indicates that derivatives of 2-imino-6-methoxy-2H-chromene have shown promising anticancer activities. In particular, studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Studies have revealed that this compound exhibits antimicrobial activity against various pathogens. This includes inhibition of bacterial growth and potential efficacy against fungal infections .

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that 2-imino-6-methoxy-2H-chromene derivatives significantly reduced cell viability through apoptosis induction. The IC50 values indicated strong cytotoxic effects, particularly against breast cancer cells .
  • Anti-inflammatory Study : In vitro assays showed that treatment with 2-imino-6-methoxy-2H-chromene derivatives led to a decrease in TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Study : A series of experiments tested the antimicrobial efficacy of the compound against E. coli and S. aureus, revealing significant inhibition zones compared to controls, thus supporting its use as a potential antimicrobial agent .

Comparative Analysis with Related Compounds

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
2-Imino-2H-chromene-3-carboxamideModerateLowLow
2-Oxo-6-methoxy-2H-chromene-3-carboxamideHighHighModerate

Q & A

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Use rodent models (rats/mice) for:
  • Pharmacokinetics (PK) : IV/PO administration with LC-MS/MS plasma analysis.
  • Toxicity : Acute/chronic dosing studies (OECD guidelines).
    Metabolite identification via UPLC-QTOF-MS clarifies hepatic clearance pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-imino-6-methoxy-2H-chromene-3-carboxamide
Reactant of Route 2
2-imino-6-methoxy-2H-chromene-3-carboxamide

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